2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-methoxyaniline with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. One common method is the Schiff base reaction, where the amine group of 4-methoxyaniline reacts with the carbonyl group of 4,4-dimethyl-3-oxopentanenitrile to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-{[(4-Methoxyphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-[(4-methoxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)11(9-16)10-17-12-5-7-13(19-4)8-6-12/h5-8,10,17H,1-4H3 |
InChI Key |
XVTQBRFYOFOMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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